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Compound of Interest

Compound Name: 2-Methoxyphenyl acetate

Cat. No.: B1672421 Get Quote

A detailed analysis for researchers, scientists, and drug development professionals.

The positional isomerism of substituents on a benzene ring significantly influences the

physicochemical and spectroscopic properties of a molecule. This guide provides a

comprehensive spectroscopic comparison of ortho-, meta-, and para-methoxyphenyl acetate,

offering valuable data for the identification and characterization of these isomers. The

presented data is crucial for researchers in organic synthesis, medicinal chemistry, and

analytical sciences where precise structural elucidation is paramount.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for ortho-, meta-, and

para-methoxyphenyl acetate, covering Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Compound Position Chemical Shift (δ) ppm

ortho-Methoxyphenyl acetate -OCH₃ 3.84 (s, 3H)

-COCH₃ 2.32 (s, 3H)

Aromatic H
7.18-7.08 (m, 2H), 7.02-6.91

(m, 2H)

meta-Methoxyphenyl acetate -OCH₃ 3.81 (s, 3H)

-COCH₃ 2.29 (s, 3H)

Aromatic H

7.29 (t, J=8.1 Hz, 1H), 6.78-

6.70 (m, 2H), 6.66 (dd, J=8.3,

2.4 Hz, 1H)

para-Methoxyphenyl acetate -OCH₃ 3.79 (s, 3H)

-COCH₃ 2.28 (s, 3H)

Aromatic H
7.01 (d, J=9.1 Hz, 2H), 6.89 (d,

J=9.1 Hz, 2H)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
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Compound Position Chemical Shift (δ) ppm

ortho-Methoxyphenyl acetate -OCH₃ 55.8

-COCH₃ 20.8

C=O 169.3

Aromatic C
151.1, 140.0, 126.9, 125.9,

122.1, 114.2

meta-Methoxyphenyl acetate -OCH₃ 55.4

-COCH₃ 21.2

C=O 169.6

Aromatic C
160.1, 151.8, 129.8, 113.6,

112.0, 107.6

para-Methoxyphenyl acetate -OCH₃ 55.5

-COCH₃ 21.1

C=O 169.8

Aromatic C 157.3, 144.4, 122.2, 114.4

Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Compound IR (cm⁻¹) Mass Spectrometry (m/z)

ortho-Methoxyphenyl acetate

C=O stretch: ~1765, C-O

stretch: ~1215, C-H aromatic:

~3070, C-H aliphatic: ~2940

Molecular Ion (M⁺): 166, Base

Peak: 124, Other Fragments:

109, 95, 77, 43.[1]

meta-Methoxyphenyl acetate

C=O stretch: ~1760, C-O

stretch: ~1210, C-H aromatic:

~3060, C-H aliphatic: ~2950

Molecular Ion (M⁺): 166, Base

Peak: 124, Other Fragments:

109, 95, 77, 43.[2]

para-Methoxyphenyl acetate

C=O stretch: ~1755, C-O

stretch: ~1200, C-H aromatic:

~3050, C-H aliphatic: ~2960

Molecular Ion (M⁺): 166, Base

Peak: 124, Other Fragments:

109, 81, 69, 43.[3][4]
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Experimental Protocols
The following are representative experimental protocols for the spectroscopic analysis of

methoxyphenyl acetate isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of the methoxyphenyl acetate isomer

in 0.6 mL of deuterated chloroform (CDCl₃).

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Acquisition:

Set the spectral width to approximately 16 ppm.

Use a 30-degree pulse angle.

Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

Reference the spectra to the residual CHCl₃ peak at 7.26 ppm.

¹³C NMR Acquisition:

Set the spectral width to approximately 220 ppm.

Use a 30-degree pulse angle.

Employ proton decoupling.

Acquire 1024-2048 scans with a relaxation delay of 2-5 seconds.

Reference the spectra to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples, a small drop can be placed directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples, a KBr pellet
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can be prepared.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

Record the sample spectrum from 4000 to 400 cm⁻¹.

Perform 16-32 scans at a resolution of 4 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.

Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.

Data Acquisition:

Introduce the sample into the ion source via direct infusion or through a gas

chromatograph (GC-MS).

Set the electron energy to 70 eV.

Scan a mass-to-charge (m/z) range of approximately 40-300 amu.

The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Visualization of the Comparative Workflow
The logical workflow for the spectroscopic comparison of the methoxyphenyl acetate isomers is

depicted in the following diagram.
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Workflow for Spectroscopic Comparison of Methoxyphenyl Acetate Isomers
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Caption: Workflow for the spectroscopic comparison of isomers.

This guide provides a foundational dataset and standardized protocols for the spectroscopic

analysis of ortho-, meta-, and para-methoxyphenyl acetate. The distinct differences in their

NMR, IR, and MS spectra, arising from the varied positions of the methoxy group, allow for

their unambiguous identification. This information is intended to serve as a valuable resource

for professionals in the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.emory.edu/NMR/docs/exp_%20061413_final.pdf
https://documents.thermofisher.com/TFS-Assets/MSD/Scientific-Resources/ftir-educational-experiment-package-volume-1-BR51418.pdf
https://pubs.acs.org/doi/10.1016/S1044-0305%2899%2900127-0
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxyphenyl-acetate
https://www.benchchem.com/product/b1672421#spectroscopic-comparison-of-ortho-meta-and-para-methoxyphenyl-acetate
https://www.benchchem.com/product/b1672421#spectroscopic-comparison-of-ortho-meta-and-para-methoxyphenyl-acetate
https://www.benchchem.com/product/b1672421#spectroscopic-comparison-of-ortho-meta-and-para-methoxyphenyl-acetate
https://www.benchchem.com/product/b1672421#spectroscopic-comparison-of-ortho-meta-and-para-methoxyphenyl-acetate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1672421?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

